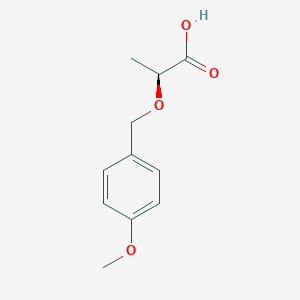
(S)-2-(4-Methoxybenzyloxy)propionic acid
Beschreibung
(S)-2-(4-Methoxybenzyloxy)propionic acid is a chiral propionic acid derivative featuring a 4-methoxybenzyloxy group attached to the α-carbon of the propionic acid backbone. Its structure combines a methoxy-substituted aromatic ring with a propionic acid moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(2S)-2-[(4-methoxyphenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(11(12)13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
RCYRUJBOVGCKGD-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)OCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C(=O)O)OCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Propionic acid derivatives vary widely based on substituents on the aromatic ring and the α-carbon. Below is a comparison with key analogs:
Structural Insights :
Physicochemical Properties
Lipophilicity (logP) and pKa
Lipophilicity and ionization are critical for bioavailability and retention in chromatographic systems.
Key Findings :
- All compounds share a pKa near 3.5–4.9, typical of weak acids, influencing their ionization in physiological conditions .
Anti-inflammatory Potential
- The target compound’s methoxybenzyloxy group may mimic 3-(p-methoxyphenyl)-propionic acid, which inhibits TNF-α and IL-1β in vitro .
- Naproxen : Inhibits COX-2 with IC₅₀ = 5.2 μM, while the target compound’s activity remains unquantified but structurally analogous to anti-inflammatory intermediates .
Toxicity Profiles
Challenges :
- Enantioselective synthesis requires chiral catalysts or resolving agents, increasing complexity compared to non-chiral analogs .
Chromatographic Behavior
Phenoxy acid herbicides with varying substituents show distinct retention times (k') on reversed-phase columns:
| Compound | k' | Selectivity (α) |
|---|---|---|
| 2-Phenoxypropionic acid | 2.01 | 1.9 (vs. next peak) |
| 2-(4-Chloro-2-methylphenoxy)propionic acid | 7.19 | 1.8 |
| Target Compound (estimated) | ~5.0 | N/A |
Trends :
- Electron-withdrawing groups (e.g., Cl) increase retention (k' = 11.74 for 2-(2,4,5-trichlorophenoxy)propionic acid) .
- The target compound’s methoxy group likely reduces retention compared to chlorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


